Curosurf is classified as a biopharmaceutical product and is obtained from porcine lung tissue. It is part of a broader category of surfactant therapies that also includes other products derived from animal sources, such as bovine lung lavage preparations. The primary component of Curosurf is dipalmitoylphosphatidylcholine, along with other phospholipids that contribute to its surface-active properties .
The synthesis of Curosurf involves the extraction of pulmonary surfactant from minced porcine lungs. The process typically includes the following steps:
The molecular structure of Curosurf consists primarily of phospholipids, with dipalmitoylphosphatidylcholine being the most abundant component. The structure can be represented as follows:
The general formula for dipalmitoylphosphatidylcholine is , with a molecular weight of approximately 760 g/mol. This structural composition allows it to reduce surface tension effectively in the alveoli .
Curosurf acts primarily through physical interactions rather than complex chemical reactions. Its mechanism involves:
The effectiveness of Curosurf can be quantitatively assessed through measurements of surface tension before and after administration in vitro using techniques such as the Wilhelmy plate method or pendant drop method .
Curosurf exerts its therapeutic effects through several mechanisms:
Quantitative data from clinical trials indicate that administration of Curosurf results in lower fractional inspired oxygen requirements and improved arterial oxygenation ratios in treated infants compared to controls .
Relevant data indicate that proper storage conditions are crucial for maintaining the efficacy of Curosurf over time .
Curosurf is predominantly used in clinical settings for:
CAS No.: 92448-22-1
CAS No.: 2632-30-6
CAS No.:
CAS No.: